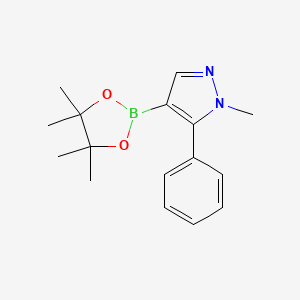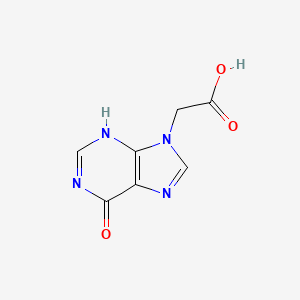
6-Bromo-4-chloropyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloropyridine-2,3-diamine is an organic compound with the molecular formula C5H5BrClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and chlorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridine-2,3-diamine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2,3-diaminopyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
6-Bromo-4-chloropyridine-2,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-4-chloropyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Bromo-4-chloropyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the chemical environment.
相似化合物的比较
Similar Compounds
2,3-Diamino-6-chloropyridine: Similar in structure but lacks the bromine atom.
2-Bromo-6-chloropyridine: Similar but lacks the amino groups.
6-Bromo-2-chloropyridin-3-amine: Similar but with different positioning of the amino group.
Uniqueness
6-Bromo-4-chloropyridine-2,3-diamine is unique due to the presence of both bromine and chlorine atoms along with two amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for various applications in synthesis and research.
属性
IUPAC Name |
6-bromo-4-chloropyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-2(7)4(8)5(9)10-3/h1H,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLXTQPMAGPOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B8023387.png)

![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)





![4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8023434.png)

![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8023464.png)
